Cas no 2137809-07-3 (Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl)-)

Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl)-
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- Inchi: 1S/C10H17Br/c1-9(2)4-3-5-10(8-11)6-7-10/h4H,3,5-8H2,1-2H3
- InChI Key: HXLLRJNFYFHGJC-UHFFFAOYSA-N
- SMILES: C1(CBr)(CC/C=C(\C)/C)CC1
Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678601-1.0g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678601-0.1g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-678601-0.25g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-678601-10.0g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-678601-0.05g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-678601-0.5g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-678601-5.0g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-678601-2.5g |
1-(bromomethyl)-1-(4-methylpent-3-en-1-yl)cyclopropane |
2137809-07-3 | 2.5g |
$3051.0 | 2023-03-11 |
Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl)- Related Literature
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
Additional information on Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl)-
Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl), with the CAS number 2137809-07-3, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropane ring structure and reactive functional groups, presents a versatile platform for the development of novel molecules with potential applications in drug discovery and material science.
The molecular structure of Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl) consists of a cyclopropane core substituted with two distinct functional groups: a bromomethyl group and a 4-methyl-3-penten-1-yl chain. The cyclopropane ring is known for its high ring strain, which makes it highly reactive and susceptible to various chemical transformations. This reactivity is further enhanced by the presence of the bromomethyl group, which acts as a nucleophilic center, facilitating nucleophilic substitution reactions. The 4-methyl-3-penten-1-yl chain introduces additional complexity, offering opportunities for further functionalization and diversification of the molecular framework.
In recent years, there has been growing interest in the use of cyclopropane derivatives as building blocks in pharmaceutical synthesis. The strained nature of the cyclopropane ring allows for facile ring-opening reactions, which can be harnessed to introduce new functionalities or to construct more complex molecular architectures. For instance, studies have demonstrated that Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl) can undergo ring-opening metathesis reactions (ROMP) or cross-coupling reactions to generate novel heterocyclic compounds. These reactions are particularly valuable in medicinal chemistry, where the ability to precisely control molecular structure is crucial for optimizing biological activity.
One of the most promising applications of Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl) is in the development of antiviral and antibacterial agents. The compound's unique structural features make it an ideal candidate for designing molecules that can interact with biological targets in innovative ways. For example, research has shown that cyclopropane derivatives can disrupt viral replication by inhibiting key enzymes or by interfering with host-cell interactions. Additionally, the bromomethyl group provides a handle for further derivatization, allowing chemists to fine-tune the properties of these compounds to enhance their efficacy and selectivity.
The synthesis of Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl) presents both challenges and opportunities for synthetic chemists. The high reactivity of the cyclopropane ring necessitates careful control over reaction conditions to avoid unwanted side products. However, advances in synthetic methodologies have made it possible to handle this compound more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and controlled radical polymerization have opened new avenues for constructing complex derivatives while maintaining high yields and purity.
In addition to its pharmaceutical applications, Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl) has shown potential in materials science. The compound's ability to undergo polymerization or cross-linking reactions makes it a valuable precursor for developing novel polymers with unique properties. These polymers could find applications in areas such as coatings, adhesives, and specialty plastics, where tailored mechanical and chemical properties are essential.
The latest research in this field highlights several innovative approaches to leveraging the reactivity of Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl). For instance, studies have explored its use as a building block for creating functionalized nanoparticles that can be used in drug delivery systems. These nanoparticles can be designed to release their payload in response to specific biological triggers, thereby improving targeted therapy and reducing side effects. Furthermore, the compound has been investigated as a component in photodynamic therapy (PDT) agents, where its ability to generate reactive oxygen species upon light activation could help kill cancer cells more effectively.
The future prospects for Cyclopropane, 1-(bromomethyl)-1-(4-methyl-3-penten-1-yl) are vast and exciting. As our understanding of its chemical properties continues to grow, so too will its applications across various scientific disciplines. Whether it is used to develop life-saving drugs or advanced materials, this compound represents a testament to the power of innovative chemistry in addressing some of society's most pressing challenges.
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